molecular formula C8H7BrF2 B12943184 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene

Cat. No.: B12943184
M. Wt: 221.04 g/mol
InChI Key: PIKBGTVHAWITTL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoro-2-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of 3,5-difluoro-2-methyltoluene.

Scientific Research Applications

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the fluorine and methyl substituents.

    3,5-Difluorobenzyl Bromide: Similar but lacks the methyl group.

    2-Methylbenzyl Bromide: Similar but lacks the fluorine substituents.

Uniqueness

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene is unique due to the combination of bromomethyl, difluoro, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-(bromomethyl)-3,5-difluoro-2-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3

InChI Key

PIKBGTVHAWITTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)CBr

Origin of Product

United States

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